2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
InChI Key |
IFEIHPIDERAHJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
General Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines generally involves cyclocondensation of 2-aminopyridines with α-haloketones or their equivalents and α,β-unsaturated carbonyl compounds in conventional reaction media. Other strategies include reactions between 2-aminopyridines with metal-catalyzed oxidative addition of alkynes, nitroalkenes by tandem reactions, and oxidative coupling of 1,3-dicarbonyl compounds. Multicomponent approaches, such as metal-catalyzed A3-coupling reactions and Groebke–Blackburn–Bienaymé reactions, also provide an atom-economic platform for di- and trisubstituted imidazo[1,2-a]pyridines.
Solvent- and Catalyst-Free Synthesis
A solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines can be achieved under microwave irradiation. For example, microwave irradiation at 65 °C (100 W) of neat reagents has been shown to yield 2-phenylimidazo[1,2-a]pyridine in 90% yield. The reaction mixture is initially in a solid state, then turns liquid during stirring, and finally solidifies into a light yellow solid mass.
Iodine-Promoted Synthesis in Aqueous Media
An environmentally sustainable approach involves synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst. This method involves the condensation of aryl methyl ketones with 2-aminopyridines to afford 2-arylimidazo[1,2-a]pyridines in good overall yields. The addition of a surfactant, such as sodium dodecyl sulphate (SDS), can enhance substrate scope and yield.
Specific Synthesis Considerations
- Reactants The synthesis typically involves 2-aminopyridine derivatives and α-bromocarbonyl compounds.
- Conditions Reactions can be performed in organic solvents or under solvent-free conditions using microwave irradiation. Recent methods emphasize aqueous media with iodine as a catalyst.
- Catalysts While traditional methods may use metal catalysts, recent advancements include catalyst-free approaches or iodine as a promoter in aqueous media.
Data Tables
Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Entry | Catalyst (mol %) | Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | SDS | RT | 24 | 0 |
| 2 | I2 (30) | None | RT | 24 | Moderate |
| 3 | I2 (30) | None | 80 | 24 | Improved |
| 4 | I2 (30) | SDS | RT | 24 | Sluggish |
| 5 | I2 (30) | SDS | 40 | 8 | Significant Enhancement |
| 6 | I2 (30) | SDS | >40 | 8 | No significant impact |
| 7 | I2 (10) | SDS | 40 | - | - |
| 8 | I2 (20) | SDS | 40 | - | - |
| 9 | I2 (≥100) | SDS | 40 | - | Large Drop |
| 10 | I2 (30) | SDS + Co-oxidant | 40 | - | No better results |
| 11 | I2 (30) | SDS + Amine | 40 | - | No better results |
Table 2: Synthesis of Imidazo[1,2-a]pyridines under Microwave Irradiation
| Entry | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-aminopyridine + α-bromoacetophenone | Ethanol, 65 °C, catalyst-free | - |
| 2 | 2-aminopyridine + α-bromoacetophenone | Water, microwave irradiation | 82 |
| 3 | Neat reagents | Microwave irradiation, 65 °C (100 W) | 90 |
Chemical Reactions Analysis
One-Pot Cyclocondensation
-
Reactants : 2-Aminopyridine derivatives, α-bromoketones, or acetophenones.
-
Conditions : Solvent-free, Na₂CO₃ as base, 40–80°C for 4–24 hours.
Iodine-Promoted Oxidative Cyclization
-
Catalyst : I₂ (30 mol%) in aqueous micellar media or NH₄Cl.
-
Mechanism : Schiff base formation → tautomerism → cyclization → oxidative aromatization .
-
Advantages : Eco-friendly (E-factor: 0.75–1.41), scalability (gram-scale yields: 62–81%) .
Functionalization Reactions
The fluorophenyl and methoxy groups enable regioselective modifications:
Sulfonation at C3
-
Reactants : Thiophenols or sodium sulfinates.
-
Conditions : KOH-mediated, ambient temperature.
Cross-Coupling at C6
-
Reactants : Aryl halides (e.g., 6-chloro derivatives).
-
Catalyst : Pd/Cu systems.
Oxidative Cyclocondensation Pathway
-
Schiff Base Formation : Condensation of acetophenone and 2-aminopyridine.
-
Tautomerization : Iodine facilitates enamine formation.
-
Cyclization : Nucleophilic attack by pyridyl nitrogen.
Micellar Catalysis
-
SDS micelles enhance reactant solubility, reducing reaction time by 50% compared to non-micellar methods .
Comparative Reaction Analysis
Key data from optimized protocols:
Table 1: Yield and Conditions for Imidazo[1,2-a]pyridine Derivatives
| Entry | Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Iodine/SDS micelles | I₂ (30 mol%) | 40 | 8 | 89 |
| 2 | "On-Water" approach | I₂/NH₄Cl | RT | 4 | 70 |
| 3 | Solvent-free microwave | None | 150 | 0.17 | 82 |
| 4 | CuI/BF₃·Et₂O | CuI (5 mol%) | 60 | 24 | 82 |
Table 2: Substituent Effects on Reactivity
| Substituent Position | Electron-Donating Group | Yield (%) | Notes |
|---|---|---|---|
| 2-Fluorophenyl | - | 70 | Enhanced electrophilicity |
| 6-Methoxy | OCH₃ | 85 | Stabilizes transition state |
| 3-Sulfonyl | -SO₂R | 65–78 | Requires strong base (KOH) |
Scientific Research Applications
2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including inflammation and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be contextualized by comparing it with analogs bearing variations in substituent positions, electronic groups, and core structures.
Substituent Position and Electronic Effects
Position 2 Modifications:
- The methyl group at position 6 (vs. methoxy) decreases polarity, improving membrane permeability but reducing hydrogen-bonding capacity. This analog demonstrated antimicrobial activity against Staphylococcus aureus .
- 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (): The nitro group at position 6 is strongly electron-withdrawing, lowering the electron density of the pyridine ring compared to methoxy. This alters reactivity in electrophilic substitution and may reduce metabolic stability .
Position 6 Modifications:
- 6-Fluoro-2-phenylimidazo[1,2-a]pyridine (): A fluorine atom at position 6 increases electronegativity and lipophilicity, enhancing blood-brain barrier penetration. However, it lacks the electron-donating methoxy group, which may diminish interactions with polar enzyme active sites .
- This compound’s pyridyl substituent at position 6 may confer selectivity for kinase targets .
Biological Activity
2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. The imidazo[1,2-a]pyridine scaffold has been recognized for its versatility in drug design, especially as a backbone for developing targeted covalent inhibitors. This article reviews the biological activity of this compound, focusing on its anticancer effects and underlying mechanisms.
- Chemical Formula : C14H11FN2O
- Molecular Weight : 242.24 g/mol
- CAS Number : 1893844-18-2
- Standard Purity : 98% .
Anticancer Properties
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. The compound this compound has shown promise in preliminary bio-evaluation screenings against various cancer cell lines.
- Mechanism of Action : The compound acts by inhibiting specific proteins involved in cancer cell proliferation. For instance, it has been suggested that the fluorine atom enhances the compound's bioavailability and interaction with target proteins, improving efficacy compared to non-fluorinated analogs .
Case Studies and Research Findings
- KRAS G12C Inhibition :
- Cell Viability Assays :
- Fluorination Effects :
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core . For fluorophenyl-substituted derivatives, a key step is the formylation of the imidazo[1,2-a]pyridine intermediate using POCl₃ and DMF under controlled temperatures (0–10°C), followed by Schiff base formation and sodium borohydride reduction . Yield optimization requires strict temperature control during formylation and purification via vacuum evaporation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl aromatic protons) and carbon backbone .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 283.11) .
- IR : Identifies functional groups (e.g., C-F stretch at ~1220 cm⁻¹) . Contradictions in spectral data may arise from solvent effects or impurities, necessitating repeated crystallizations .
Q. What pharmacological targets are associated with the imidazo[1,2-a]pyridine scaffold?
Imidazo[1,2-a]pyridines exhibit activity against anxiolytic, antimicrobial, and anticancer targets . The 2-fluorophenyl and 6-methoxy substituents may enhance binding to CNS receptors (e.g., GABAₐ) or kinase domains due to electron-withdrawing and hydrophobic effects . Comparative studies with zolpidem analogs suggest structural modifications influence target selectivity .
Advanced Research Questions
Q. How can researchers resolve low yields in multi-step syntheses of fluorophenyl-substituted imidazo[1,2-a]pyridines?
Low yields often occur during bromination or formylation steps. Strategies include:
Q. How should contradictory biological activity data be analyzed for derivatives of this compound?
Contradictions may arise from assay variability (e.g., cell line sensitivity) or substituent effects. For example:
- Antimicrobial vs. Cytotoxicity : A 6-methoxy group may enhance bacterial membrane disruption but increase mammalian cell toxicity. Use dose-response curves (IC₅₀ vs. CC₅₀) to quantify selectivity .
- Kinase Inhibition : Fluorophenyl groups may non-specifically bind ATP pockets. Validate target engagement via thermal shift assays or co-crystallography .
Q. What strategies are effective for designing imidazo[1,2-a]pyridine derivatives with improved pharmacokinetic properties?
- Solubility : Introduce polar groups (e.g., sulfonamides) at the 3-position while retaining the fluorophenyl moiety .
- Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy or deuterated analogs to resist CYP450 oxidation .
- Bioavailability : Use prodrug approaches (e.g., acetylated amines) to enhance intestinal absorption .
Methodological Considerations
Q. What computational tools are recommended for predicting SAR (Structure-Activity Relationships) in this series?
- Molecular Docking (AutoDock Vina) : Model interactions with targets like GABAₐ receptors (PDB ID: 6HUP) .
- QSAR Models : Utilize Gaussian-based DFT calculations to correlate substituent electronegativity (e.g., F, Cl) with logP and IC₅₀ values .
- ADMET Prediction (SwissADME) : Screen for blood-brain barrier permeability and hepatotoxicity risks .
Q. How can reaction scalability be achieved without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
